molecular formula C10H10F2N4O2 B10910354 methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate

methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B10910354
M. Wt: 256.21 g/mol
InChI Key: IHIYAMZQQUDZSO-UHFFFAOYSA-N
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Description

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a chemical compound that features a pyrazole ring with difluoromethyl, methyl, and carboxylate groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate typically involves several steps. One common method starts with the ethyl ester of difluoroacetoacetic acid, which is treated with triethyl orthoformate in the presence of acetic anhydride. This intermediate is then reacted with methyl hydrazine to form the required pyrazole ring. The ester is subsequently hydrolyzed with sodium hydroxide to yield the pyrazole acid .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies, including Syngenta, Bayer Crop Science, and BASF. These optimizations focus on improving yield, purity, and cost-effectiveness while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate involves the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. By inhibiting this enzyme, the compound disrupts the production of ATP, leading to the death of fungal cells .

Biological Activity

Methyl 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10F2N4O2
  • Molecular Weight : 252.21 g/mol

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have been tested against inflammatory markers such as TNF-α and IL-6. In a study involving various pyrazole derivatives, this compound demonstrated inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial efficacy. In vitro studies indicated that this compound exhibited notable activity against various bacterial strains, including E. coli and S. aureus. The presence of the difluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been a focal point in medicinal chemistry. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. Studies suggest that the compound may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureContribution to Activity
Difluoromethyl GroupEnhances lipophilicity and membrane penetration
Pyrazole CoreCentral scaffold for biological activity
Carboxylate FunctionalityPotential interaction with biological targets

The modification of substituents on the pyrazole ring can significantly influence the compound's pharmacological profile, highlighting the importance of SAR studies in drug development.

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models. This compound showed inhibition rates comparable to established anti-inflammatory drugs .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a new antimicrobial agent .
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Properties

Molecular Formula

C10H10F2N4O2

Molecular Weight

256.21 g/mol

IUPAC Name

methyl 1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C10H10F2N4O2/c1-18-9(17)7-4-14-15(5-7)6-8-2-3-13-16(8)10(11)12/h2-5,10H,6H2,1H3

InChI Key

IHIYAMZQQUDZSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=NN2C(F)F

Origin of Product

United States

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